
tert-Butyl 3-cyanoazepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds, like tert-butyl derivatives, typically involves strategic intramolecular cyclization reactions or multistep synthetic routes starting from commercially available precursors. For instance, a practical synthesis of a related compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, was established for multikilogram production, highlighting the importance of such structures in medicinal chemistry (Gomi et al., 2012). These methods often involve intramolecular cyclization techniques such as the Fukuyama–Mitsunobu reaction, demonstrating the complexity and precision required in synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of tert-butyl derivatives has been extensively studied through various analytical techniques. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized using NMR spectroscopy and high-resolution mass spectrometry, followed by single crystal X-ray diffraction analysis (Moriguchi et al., 2014). These studies reveal the intricate details of the compound's structure, such as the presence of bicyclo[2.2.2]octane structure, and provide a foundation for understanding its reactivity and properties.
Chemical Reactions and Properties
The chemical reactivity of tert-butyl derivatives is influenced by their unique structural characteristics. Research into N-tert-butanesulfinyl imines shows these compounds as versatile intermediates for the asymmetric synthesis of amines, demonstrating the synthetic utility of tert-butyl protected amines (Ellman et al., 2002). Such studies underscore the importance of tert-butyl groups in facilitating a wide range of chemical transformations, including nucleophilic additions and ligand synthesis for asymmetric catalysis.
Scientific Research Applications
Decomposition of Air Toxics
Research on the decomposition of air toxics, such as methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor, provides insight into the application of tert-butyl compounds in environmental remediation. The study demonstrates the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting MTBE, a compound structurally related to tert-Butyl 3-cyanoazepane-1-carboxylate, into less harmful substances like CH4, C2H4, and C2H2. This process highlights the potential of plasma technology in the treatment of volatile organic compounds in the environment (Hsieh et al., 2011).
Environmental Behavior and Fate
The environmental behavior and fate of compounds like MTBE, which shares similarities with this compound, have been extensively reviewed. Such studies detail how these compounds interact with water and soil, their solubility, and their resistance to biodegradation in groundwater. This research is crucial for understanding the impact of these compounds on the environment and for developing strategies for their removal or management (Squillace et al., 1997).
Adsorption Studies
Adsorption studies focused on MTBE, similar in context to this compound, summarize the feasibility of various adsorbents for the elimination of such compounds from aqueous solutions. This research outlines the effectiveness of materials like granular activated carbon and resins in the adsorptive removal of tert-butyl compounds from water, addressing a critical aspect of environmental pollution control (Vakili et al., 2017).
Synthetic Applications
The applications of tert-Butyl compounds in chemical synthesis, particularly in the production of N-heterocycles via sulfinimines, have been reviewed. Such compounds serve as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, demonstrating the versatility of tert-butyl compounds in facilitating complex chemical reactions (Philip et al., 2020).
Chemical Recycling
In the context of chemical recycling, studies have explored the role of tert-butyl compounds in processes like the hydrolysis of poly(ethylene terephthalate) (PET) to recover monomers for repolymerization. Such research highlights the broader application of tert-butyl compounds in the recycling and sustainable management of plastics, contributing to environmental conservation efforts (Karayannidis & Achilias, 2007).
properties
IUPAC Name |
tert-butyl 3-cyanoazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-7-5-4-6-10(8-13)9-14/h10H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYWDIMUFLWANK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-(3,4-Dimethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2480750.png)
![3-(phenylthio)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)propan-1-one](/img/structure/B2480751.png)
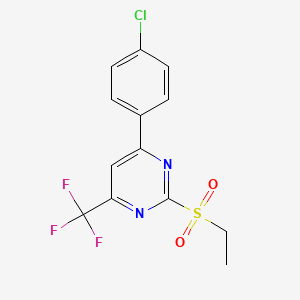
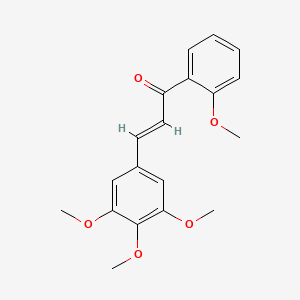
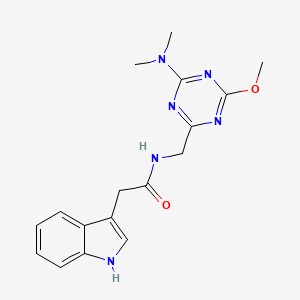
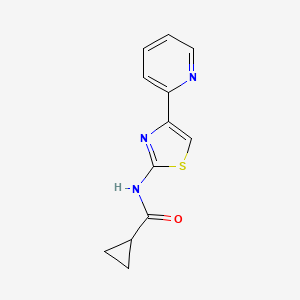
![2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2480761.png)
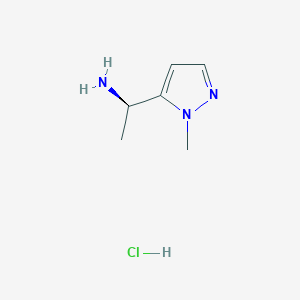
![(Z)-4-(tert-butyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2480765.png)
![N-(2-methoxybenzyl)-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2480766.png)
![N-(3,5-dichlorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2480768.png)

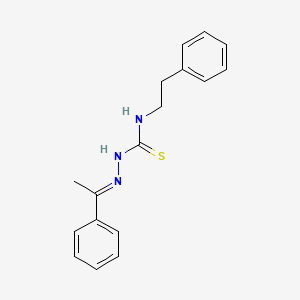
![(4-Phenyloxan-4-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2480772.png)